molecular formula C24H23NO3 B12903118 8-Isoquinolinol, 7-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,3-dimethyl- CAS No. 68727-50-4

8-Isoquinolinol, 7-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,3-dimethyl-

Cat. No.: B12903118
CAS No.: 68727-50-4
M. Wt: 373.4 g/mol
InChI Key: JTZHYHRJMAAGGY-UHFFFAOYSA-N
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Description

8-Isoquinolinol, 7-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,3-dimethyl- is a complex organic compound with the molecular formula C26H31NO4. This compound is known for its unique structural features, which include an isoquinolinol core and a naphthalenyl group substituted with dimethoxy and methyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Isoquinolinol, 7-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,3-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the isoquinolinol core, followed by the introduction of the naphthalenyl group through a series of substitution reactions. Common reagents used in these steps include methylating agents, dimethoxy reagents, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification methods to ensure the compound’s purity and yield. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-Isoquinolinol, 7-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,3-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.

Scientific Research Applications

8-Isoquinolinol, 7-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,3-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 8-Isoquinolinol, 7-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.

    Naphthalene Derivatives: Compounds with naphthalene groups substituted with various functional groups.

Uniqueness

8-Isoquinolinol, 7-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,3-dimethyl- is unique due to its specific combination of isoquinolinol and naphthalenyl groups, along with the presence of dimethoxy and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

68727-50-4

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

7-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethylisoquinolin-8-ol

InChI

InChI=1S/C24H23NO3/c1-13-11-20(28-5)23-17(7-6-8-19(23)27-4)21(13)18-10-9-16-12-14(2)25-15(3)22(16)24(18)26/h6-12,26H,1-5H3

InChI Key

JTZHYHRJMAAGGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1C3=C(C4=C(C=C3)C=C(N=C4C)C)O)C=CC=C2OC)OC

Origin of Product

United States

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